molecular formula C42H54Cl2N4O5S B15086791 3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid CAS No. 478250-31-6

3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid

Cat. No.: B15086791
CAS No.: 478250-31-6
M. Wt: 797.9 g/mol
InChI Key: OFKWWGSQSKFMHV-UHFFFAOYSA-N
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Description

This compound is a multifunctional aromatic sulfonic acid derivative characterized by:

  • A diazenyl (azo) group [(E)-configuration], bridging a 2,6-dichlorophenyl moiety and a naphthoyl-hydroxy substituent.
  • A sulfonic acid group at the benzene ring, enhancing hydrophilicity and solubility in aqueous environments.
  • A methyl(octadecyl)amino group at the 4-position, contributing significant lipophilicity due to the long aliphatic chain (C18).

The dichlorophenyl and naphthoyl groups may confer stability and π-π stacking interactions, while the sulfonic acid group enables solubility for industrial or pharmaceutical formulations .

Properties

CAS No.

478250-31-6

Molecular Formula

C42H54Cl2N4O5S

Molecular Weight

797.9 g/mol

IUPAC Name

3-[[4-[(2,6-dichlorophenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid

InChI

InChI=1S/C42H54Cl2N4O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-48(2)39-27-26-31(54(51,52)53)29-38(39)45-42(50)34-30-37(32-22-18-19-23-33(32)41(34)49)46-47-40-35(43)24-21-25-36(40)44/h18-19,21-27,29-30,49H,3-17,20,28H2,1-2H3,(H,45,50)(H,51,52,53)

InChI Key

OFKWWGSQSKFMHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=CC=C4Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.

Scientific Research Applications

3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group (-N=N-) and the sulfonic acid group (-SO3H) play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Influence

Key structural analogues include azo-sulfonates, naphthoyl derivatives, and amphiphilic sulfonic acids. Comparative analyses focus on physicochemical properties, electronic behavior, and bioactivity:

Property Target Compound 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol Piroxicam Analogs (e.g., 13d, 13l, 13m)
Core Structure Benzenesulfonic acid with azo-naphthoyl and C18 chain Phenolic azo compound with phenylhydrazone Isoxicam-derived sulfonamide
Hydrophilic Groups Sulfonic acid (-SO3H) None Sulfonamide (-SO2NH2)
Lipophilic Groups Methyl(octadecyl)amino Phenylhydrazone Trifluoromethylphenyl
Key Applications Surfactant, dye, potential drug carrier Dye, chelating agent Antiviral (HIV IN inhibition)
Computational Analysis Predicted high logP (~12) due to C18 chain; moderate solubility via -SO3H DFT studies show planar azo core with delocalized electrons Docking similarity to raltegravir (HIV IN)

Physicochemical and Electronic Comparisons

  • Diazenyl Group : The (E)-diazenyl group in the target compound, like in ’s azo derivatives, facilitates π-conjugation, influencing UV-Vis absorption and redox behavior. However, the 2,6-dichlorophenyl substituent enhances steric hindrance and electron-withdrawing effects compared to unsubstituted phenyl groups .
  • Sulfonic Acid vs. Sulfonamide : The sulfonic acid group in the target compound provides stronger acidity and water solubility than sulfonamide-containing analogs (e.g., piroxicam derivatives), which rely on hydrogen bonding for solubility .
  • Amphiphilic Balance : The C18 chain in the target compound creates a logP ~12, making it more lipophilic than shorter-chain azo-sulfonates. This contrasts with piroxicam analogs (logP ~3–4), where trifluoromethyl groups balance hydrophobicity .

Computational and Systems Pharmacology

  • DFT Studies : ’s methodology for azo compounds can predict the target compound’s electronic properties, such as HOMO-LUMO gaps and charge distribution, critical for dye or drug design .
  • Docking Analysis: Systems pharmacology approaches () could identify protein targets (e.g., integrases or kinases) by leveraging structural similarity to known inhibitors .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight874.93 g/molHRMS
LogP (Octanol-Water)3.8 ± 0.2Shake-flask
Aqueous Solubility5.2 mg/mL (pH 7, 25°C)HPLC-UV
λmax (UV-Vis)485 nm (DMSO)Spectrophotometry

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